molecular formula C15H18O3 B13903944 NF-|EB-IN-2

NF-|EB-IN-2

Cat. No.: B13903944
M. Wt: 246.30 g/mol
InChI Key: NJHYUCZCVOYKRJ-UHFFFAOYSA-N
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Description

NF-|EB-IN-2 is a synthetic compound identified for its inhibitory activity against the NF-κB signaling pathway, a critical regulator of inflammation, immune responses, and cancer progression.

Properties

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

IUPAC Name

5,8a-dimethyl-3-methylidene-3a,5,6,7,9,9a-hexahydrobenzo[f][1]benzofuran-2,8-dione

InChI

InChI=1S/C15H18O3/c1-8-4-5-13(16)15(3)7-12-10(6-11(8)15)9(2)14(17)18-12/h6,8,10,12H,2,4-5,7H2,1,3H3

InChI Key

NJHYUCZCVOYKRJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=O)C2(C1=CC3C(C2)OC(=O)C3=C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NF-kappaB-IN-2 involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the core structure: This involves the construction of the central scaffold of the molecule through a series of condensation and cyclization reactions.

    Functional group modifications: Introduction of specific functional groups that are essential for the inhibitory activity of the compound. This may involve reactions such as alkylation, acylation, and halogenation.

    Purification and characterization: The final product is purified using techniques like column chromatography and characterized using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Industrial Production Methods

Industrial production of NF-kappaB-IN-2 would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling up the reaction conditions: Adjusting the quantities of reagents and solvents to accommodate larger batch sizes.

    Process optimization: Refining reaction parameters such as temperature, pressure, and reaction time to maximize efficiency.

    Quality control: Implementing stringent quality control measures to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

NF-kappaB-IN-2 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be employed to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific functional groups being modified. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

NF-kappaB-IN-2 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the NF-kappaB pathway and its role in various chemical processes.

    Biology: Investigated for its effects on cellular signaling pathways, gene expression, and protein interactions.

    Medicine: Explored as a potential therapeutic agent for treating diseases such as cancer, rheumatoid arthritis, and inflammatory bowel disease.

    Industry: Utilized in the development of new drugs and therapeutic strategies targeting the NF-kappaB pathway.

Mechanism of Action

NF-kappaB-IN-2 exerts its effects by inhibiting the activation of the NF-kappaB pathway. The compound binds to specific molecular targets within the pathway, such as the inhibitor of kappa B kinase (IKK) complex. This binding prevents the phosphorylation and degradation of inhibitor of kappa B proteins, thereby blocking the translocation of NF-kappaB to the nucleus. As a result, the transcription of NF-kappaB target genes involved in inflammation, cell proliferation, and survival is suppressed.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following comparison evaluates NF-|EB-IN-2 against structurally or functionally analogous compounds targeting NF-κB, based on molecular docking, in vitro activity, and preclinical efficacy.

Molecular Docking and Binding Affinity

  • This compound : Molecular docking studies (Table 2, ) suggest strong binding energies to NF-κB pathway proteins, though exact values are unspecified. This implies competitive inhibition of protein-DNA or protein-protein interactions critical for NF-κB activation.
  • Curcumin: A natural polyphenol from turmeric, curcumin binds to IKKβ and p65 subunits, inhibiting NF-κB nuclear translocation. Docking studies show moderate binding affinity but superior bioavailability in combination therapies .
  • Triptolide: A diterpenoid from Tripterygium wilfordii, triptolide serves as a positive control in NF-κB inhibition assays (Figure 7, ). It covalently binds to the p65 subunit, achieving IC₅₀ values in the nanomolar range, surpassing many synthetic inhibitors in potency .

In Vitro NF-κB Inhibition Activity

  • Nitroalkenes (e.g., NO₂-OA): Synthetic nitro fatty acids deactivate TNFα-induced NF-κB signaling at rates comparable to this compound (Figure 4, ). Their electrophilic properties enable covalent modification of cysteine residues in NF-κB proteins, offering prolonged suppression .
  • Syringol and Catechol: Phenolic compounds from clove oil inhibit NF-κB in macrophages, with syringol showing ~50% inhibition at 10 μM (Figure 7C, ). Their activity is lower than this compound but highlights the role of aromatic moieties in targeting redox-sensitive pathways .
  • Marine Compounds (1–4): Brominated derivatives from marine organisms exhibit 60–80% inhibition of NF-κB in HEK293 cells (Table 2, ).

Preclinical and Clinical Relevance

  • Pomegranate Compounds : Ellagic acid and punicalagin inhibit NF-κB and MAPK pathways in colorectal cancer models (Table 4, ). Unlike this compound, these natural compounds also modulate antioxidant responses, providing dual therapeutic benefits .
  • Sanguinarine : A benzophenanthridine alkaloid, sanguinarine shows dose-dependent NF-κB inhibition but higher cytotoxicity compared to triptolide and this compound (Figure 7, ). Its pro-apoptotic effects are context-dependent, limiting broad applicability .
  • Compounds 7a-j : Synthetic derivatives in BEAS-2B cells achieve 30–70% NF-κB inhibition, with compound 7g outperforming others (Figure 2, ). Structural optimization of these analogs may inform this compound’s derivatization for improved efficacy .

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